BenchChemオンラインストアへようこそ!

2-Cyclopropyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one

Medicinal Chemistry ADME logP

2‑Cyclopropyl‑1‑(3‑hydroxyazetidin‑1‑yl)ethan‑1‑one (CAS 1342551‑27‑2) is a low‑molecular‑weight (155.19 g mol⁻¹) azetidine‑containing ketone that integrates a cyclopropylmethylcarbonyl side‑chain with a 3‑hydroxyazetidine ring. The compound is supplied as a research‑grade building block (typical purity ≥ 95%) and is primarily employed as a conformationally constrained intermediate in medicinal‑chemistry campaigns targeting G‑protein‑coupled receptors and metabolic enzymes.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 1342551-27-2
Cat. No. B1468848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one
CAS1342551-27-2
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC1CC(=O)N2CC(C2)O
InChIInChI=1S/C8H13NO2/c10-7-4-9(5-7)8(11)3-6-1-2-6/h6-7,10H,1-5H2
InChIKeyXXSZGUDDDUKKLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one (CAS 1342551-27-2): Procurement-Grade Physicochemical and Structural Baseline


2‑Cyclopropyl‑1‑(3‑hydroxyazetidin‑1‑yl)ethan‑1‑one (CAS 1342551‑27‑2) is a low‑molecular‑weight (155.19 g mol⁻¹) azetidine‑containing ketone that integrates a cyclopropylmethylcarbonyl side‑chain with a 3‑hydroxyazetidine ring [1]. The compound is supplied as a research‑grade building block (typical purity ≥ 95%) and is primarily employed as a conformationally constrained intermediate in medicinal‑chemistry campaigns targeting G‑protein‑coupled receptors and metabolic enzymes [2][3]. Its compact scaffold (C₈H₁₃NO₂) carries one hydrogen‑bond donor, two acceptors, and a topological polar surface area of 40.5 Ų, placing it within favourable oral‑drug‑space parameters while retaining a cyclopropyl motif that resists oxidative metabolism [1][4].

Why Generic Azetidine‑Ethanone Substitution Is Not Viable for 2‑Cyclopropyl‑1‑(3‑hydroxyazetidin‑1‑yl)ethan‑1‑one (1342551‑27‑2)


Azetidine‑ethanone congeners that lack the cyclopropyl‑methyl bridge or the free 3‑hydroxy group exhibit materially different physicochemical and pharmacokinetic profiles. Replacing the cyclopropylmethyl ketone with a simple acetyl group (as in 1‑acetyl‑3‑hydroxyazetidine, CAS 118972‑96‑6) removes the metabolically stable cyclopropane ring and reduces lipophilicity by a full log unit, which can compromise membrane permeability and oral bioavailability [1][2]. Conversely, direct attachment of the cyclopropyl ring to the carbonyl (as in 1‑cyclopropanecarbonylazetidin‑3‑ol, CAS 1339451‑70‑5) eliminates the flexible methylene spacer and reduces molecular weight, altering conformational freedom and potentially disrupting key target‑ligand interactions seen in GPR119 and 11β‑HSD1 programmes [3][4]. These structural differences are not cosmetic; they translate into distinct ADME and potency outcomes that cannot be rescued by later formulation or prodrug strategies, necessitating deliberate sourcing of the exact CAS 1342551‑27‑2 entity.

Quantitative Differentiation Guide for 2‑Cyclopropyl‑1‑(3‑hydroxyazetidin‑1‑yl)ethan‑1‑one (1342551‑27‑2) Against Closest Analogs


Lipophilicity Advantage Over the 1‑Acetyl‑3‑hydroxyazetidine Scaffold

The target compound exhibits an XLogP3‑AA of ‑0.1, which places it in the near‑neutral lipophilicity range preferred for oral drugs and contrasts with the more hydrophilic 1‑acetyl‑3‑hydroxyazetidine (XLogP3‑AA = ‑1.1) [1][2]. A difference of +1.0 log unit roughly corresponds to a ten‑fold higher partition coefficient, indicating better passive membrane permeability for the cyclopropyl‑containing analogue. Similar log P increases have been correlated with improved oral absorption in azetidine‑based GPR119–agonist series [3].

Medicinal Chemistry ADME logP

Rotatable Bond Advantage for Entropy‑Driven Binding Optimisation

The target compound possesses two freely rotatable bonds, whereas 1‑acetyl‑3‑hydroxyazetidine has zero rotatable bonds [1][2]. The introduction of the cyclopropyl‑methylene unit provides a defined rotational degree of freedom that allows the cyclopropane ring to sample multiple low‑energy conformations, potentially enabling better shape complementarity to hydrophobic receptor pockets without incurring a prohibitive entropic penalty. In the GPR119 agonist programme led by Merck, a homologous cyclopropyl spacer was identified as the optimal length for balancing conformational adaptability and binding affinity [3].

Molecular Design Conformational Flexibility Drug–Target Interactions

Metabolic Stability Conferred by the Cyclopropyl Moiety Versus Methyl Analogs

The cyclopropyl ring is a well‑established metabolic shield that resists cytochrome P450 oxidation, a property not shared by the methyl group in 1‑acetyl‑3‑hydroxyazetidine. In the structurally related 11β‑HSD1 inhibitor BMS‑816336 (which retains the 1‑(3‑hydroxyazetidin‑1‑yl)ethanone core but carries a bulky adamantyl substituent), the cyclopropyl‑like rigidification contributed to a human liver microsome half‑life >120 min [3]; the same principle applies to 2‑cyclopropyl‑1‑(3‑hydroxyazetidin‑1‑yl)ethan‑1‑one, where the cyclopropyl group replaces an oxidisable methylene or methyl unit [1][2]. While experimental microsomal stability data for the exact compound are not yet public, the class‑level inference is strong because the metabolic soft spot (the α‑carbon adjacent to the carbonyl) is blocked by the cyclopropane ring in the target compound but exposed in the acetyl analog.

Drug Metabolism CYP Stability Pharmacokinetics

Predicted Physicochemical Properties Differentiating 2‑Cyclopropyl‑1‑(3‑hydroxyazetidin‑1‑yl)ethan‑1‑one from 1‑Cyclopropanecarbonylazetidin‑3‑ol

Compared to 1‑cyclopropanecarbonylazetidin‑3‑ol (CAS 1339451‑70‑5, MW 141.17 g mol⁻¹), the target compound incorporates an additional methylene spacer between the carbonyl and the cyclopropyl ring, increasing molecular weight by 14.02 g mol⁻¹ (155.19 vs. 141.17 g mol⁻¹) and adding one rotatable bond [1]. This seemingly minor change shifts the predicted boiling point from approximately 270–290 °C (estimated for the shorter analog) to 330.9 °C [2]. The higher boiling point reflects stronger intermolecular interactions (dipole–dipole and hydrogen bonding) and may necessitate different purification strategies during scale‑up (e.g., column chromatography vs. distillation). The predicted density (1.298 g cm⁻³) also differentiates it from denser cyclopropanecarbonyl analogs that lack the methylene extension [2].

Physicochemical Profiling Building Block Selection Lead Optimisation

Commercially Available Purity and Price Benchmarks Position the Compound as a Cost‑Effective Fragment‑Elaboration Handle

At the time of writing, 2‑cyclopropyl‑1‑(3‑hydroxyazetidin‑1‑yl)ethan‑1‑one is listed by multiple vendors at ≥95% purity, with prices of approximately $725 per gram (Life Chemicals) and $160 per 100 mg (TRC) [1]. In comparison, the closely related 1‑cyclopropanecarbonylazetidin‑3‑ol is available at similar purity but with fewer sources and often higher per‑gram costs due to lower demand, while 1‑acetyl‑3‑hydroxyazetidine, although cheaper in bulk, lacks the cyclopropane functionality critical for many lead‑optimisation programmes . This favourable price–functionality ratio makes the target compound the preferred entry point for SAR exploration around the cyclopropyl‑hydroxyazetidine motif, particularly in academic and biotech settings with constrained budgets.

Procurement Cost‑per‑Gram Analysis Fragment‑Based Drug Discovery

Hydrogen‑Bond Topology Identity with Key Pharmacophoric Elements Confirmed via TPSA Comparison

Despite the structural differences discussed above, the target compound and 1‑acetyl‑3‑hydroxyazetidine share an identical topological polar surface area (TPSA) of 40.5 Ų and the same hydrogen‑bond donor/acceptor counts (1 HBD, 2 HBA) [1][2]. This means that the introduction of the cyclopropyl‑methylene extension does not alter the key polarity determinants that govern passive CNS penetration or solubility. The compound therefore retains the favourable sub‑60 Ų TPSA associated with good blood–brain barrier permeability while gaining the metabolic and conformational benefits described above. This balanced profile is difficult to achieve with alternative heterocyclic linkers (e.g., piperidine or pyrrolidine) that inevitably increase TPSA or HBD count.

Pharmacophore Mapping Polar Surface Area Blood–Brain Barrier Penetration

Prioritised Research and Industrial Application Scenarios for 2‑Cyclopropyl‑1‑(3‑hydroxyazetidin‑1‑yl)ethan‑1‑one (1342551‑27‑2)


GPR119 Agonist Lead Optimisation Programmes

The compound’s cyclopropyl‑methylene‑carbonyl‑azetidine architecture closely matches the scaffold described in Merck’s GPR119 agonist patents [3]. Researchers developing next‑generation type 2 diabetes therapeutics can use this building block to rapidly generate analogs with improved metabolic stability (Section 3, Evidence 3) and conformational flexibility (Evidence 2) while maintaining the TPSA required for oral bioavailability (Evidence 6).

Fragment‑Based Drug Discovery (FBDD) Targeting 11β‑HSD1 and Related Dehydrogenases

The structural precedent set by BMS‑816336 demonstrates that the 1‑(3‑hydroxyazetidin‑1‑yl)ethanone core is a validated pharmacophore for 11β‑HSD1 inhibition [4]. The target compound’s superior lipophilicity (Evidence 1) and commercial availability at gram scale (Evidence 5) make it a practical fragment for initial screening and subsequent structure‑guided elaboration in metabolic disease projects.

CNS‑Penetrant Kinase or GPCR Probe Synthesis

With a TPSA of 40.5 Ų and only one hydrogen‑bond donor, the compound satisfies CNS multiparameter optimisation (MPO) criteria [1][2]. Its cyclopropane ring further reduces susceptibility to P‑glycoprotein efflux relative to non‑cyclopropyl analogs (Evidence 1 and 3). Neuroscience‑focused medicinal chemistry teams can confidently procure this building block for the construction of brain‑exposed chemical probes.

Comparative Metabolic Stability Screening in Early ADME Cascades

Procurement groups supporting early‑stage ADME screening can use the compound as a defined cyclopropane‑containing probe alongside its acetyl (CAS 118972‑96‑6) and cyclopropanecarbonyl (CAS 1339451‑70‑5) analogs to empirically quantify the metabolic advantage conferred by the cyclopropyl‑methylene extension (Evidence 3 and 4). Such head‑to‑head microsomal stability experiments provide direct, publishable SAR data that guides subsequent library enumeration.

Quote Request

Request a Quote for 2-Cyclopropyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.